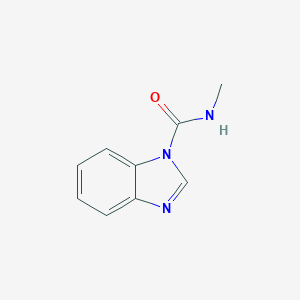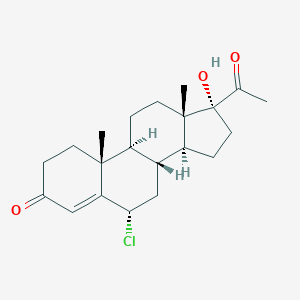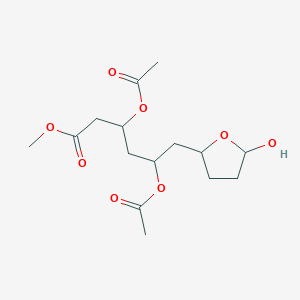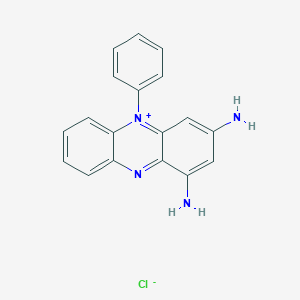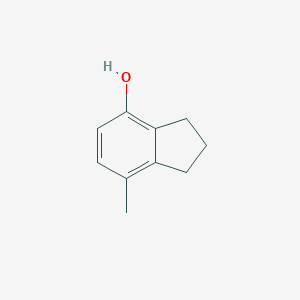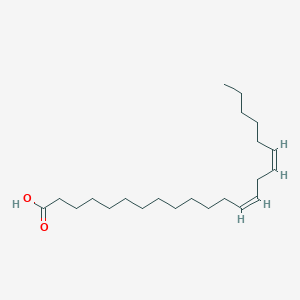
8,11,14-Eicosatrienoic acid, methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8,11,14-Eicosatrienoic acid, methyl ester (ETE) is a fatty acid derivative that has gained significant attention in the scientific community due to its potential therapeutic applications. ETE is a polyunsaturated fatty acid that belongs to the omega-3 family of fatty acids. It is synthesized from eicosapentaenoic acid (EPA) and has been shown to have anti-inflammatory and anti-cancer properties.
Scientific Research Applications
Biosynthesis and Metabolism
Prostaglandin Synthesis
8,11,14-Eicosatrienoic acid is involved in the biosynthesis of prostaglandins. It has been identified as a precursor in the formation of prostaglandin F1α, an important compound in inflammation and other physiological processes (Granström, Lands, & Samuelsson, 1968).
Oxygenation by Soybean Lipoxidase
This acid undergoes specific oxygenation catalyzed by soybean lipoxidase, indicating its role in enzymatic processes and potential implications in plant biochemistry (Hamberg & Samuelsson, 1967).
Human Platelet Metabolism
In human platelets, the acid is metabolized into various compounds like 12-L-hydroxy-eicosatrienoic acid and thromboxane B1, suggesting its role in blood physiology and potential implications in cardiovascular health (Falardeau, Hamberg, & Samuelsson, 1976).
Biological and Chemical Studies
Role in Sperm Activation
In the polychaete Arenicola marina, 8,11,14-Eicosatrienoic acid is implicated in sperm activation, pointing towards its significance in reproductive biology (Bentley, Clark, & Pacey, 1990).
Preparation for Metabolism Studies
The compound has been synthesized for human metabolism studies, indicating its importance in understanding human physiological processes (Adlof & Emken, 1987).
Synthetic Approaches
Various synthetic methods have been developed for this compound, highlighting its significance in organic chemistry and potential therapeutic applications (Rakoff, 1993).
properties
CAS RN |
17364-32-8 |
|---|---|
Molecular Formula |
C21H36O2 |
Molecular Weight |
320.5 g/mol |
IUPAC Name |
methyl (8E,11E,14E)-icosa-8,11,14-trienoate |
InChI |
InChI=1S/C21H36O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(22)23-2/h7-8,10-11,13-14H,3-6,9,12,15-20H2,1-2H3/b8-7+,11-10+,14-13+ |
InChI Key |
QHATYOWJCAQINT-SPOHZTNBSA-N |
Isomeric SMILES |
CCCCC/C=C/C/C=C/C/C=C/CCCCCCC(=O)OC |
SMILES |
CCCCCC=CCC=CCC=CCCCCCCC(=O)OC |
Canonical SMILES |
CCCCCC=CCC=CCC=CCCCCCCC(=O)OC |
synonyms |
8,11,14-Icosatrienoic acid methyl ester |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




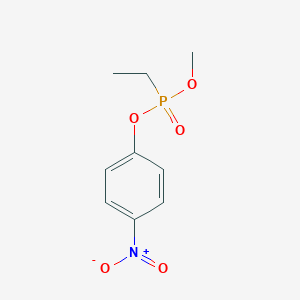


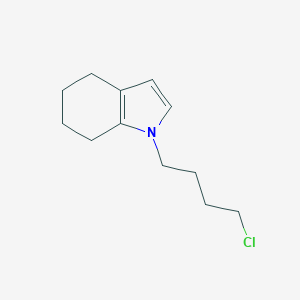

![[(2R,3R,4R,5R)-3,5,6-triacetyloxy-2,4-dimethoxyhexyl] acetate](/img/structure/B98358.png)
